2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Description
2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (Pyrrole-3-carbonitrile, PMB-Pyrrole) is an organic compound belonging to the pyrrole family. It is a heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and two carbon atoms. PMB-Pyrrole has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been found to be active in various biological systems and has been used in the synthesis of drugs and other compounds.
Scientific Research Applications
Subheading Ultrasonic Synthesis and Characterization
A study conducted by Vazirimehr et al. (2017) utilized ultrasonic synthesis to create novel heterocycles containing hexahydroquinoline and pyrrole moieties. The synthesized compounds, derived from dimedone and 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, were characterized through various spectral methods and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth (Vazirimehr et al., 2017).
Novel Syntheses of Pyrrolo and Pyrimidine Derivatives
Subheading Innovative Synthetic Pathways
Several studies have focused on the synthesis of novel pyrrolo and pyrimidine derivatives using 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile or its variants as key intermediates. For instance:
- El-Kashef et al. (2007) explored the conversion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into various pyrrolobenzo[b]thieno[1,4]diazepines, revealing versatile synthetic applications of these compounds (El-Kashef et al., 2007).
- Khashi et al. (2015) detailed the DMAP-catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the compound's potential in chemical synthesis and possibly pharmacological applications (Khashi et al., 2015).
- Rozhkova et al. (2017) developed a novel approach for synthesizing pyrrolo[3,2-l]acridinones and pyrrolo[3,2-c][1,8]naphthyridinones, further expanding the chemical versatility of compounds based on 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (Rozhkova et al., 2017).
Crystallographic Insights and Molecular Interactions
Subheading Crystal Structure Analysis
Research has delved into the crystallography and molecular interactions of compounds related to 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, providing valuable insights into their structural dynamics. For example:
- Ganapathy et al. (2015) conducted a structural analysis of a related compound using X-ray crystallography, revealing intricate details about the compound's molecular geometry and intermolecular interactions, such as hydrogen bond interactions (Ganapathy et al., 2015).
- Vimala et al. (2016) examined the crystal structure of 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, highlighting the compound's planarity and intermolecular interactions which are crucial for understanding its chemical and potentially biological behavior (Vimala et al., 2016).
properties
IUPAC Name |
2-amino-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)18(15(17)14(10)8-16)9-12-4-6-13(19-3)7-5-12/h4-7H,9,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNGFJHWODADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377214 |
Source
|
Record name | 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
451485-75-9 |
Source
|
Record name | 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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